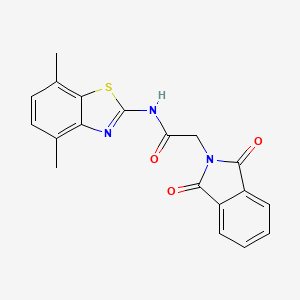![molecular formula C13H21N3O4S B2553058 3,5-Dimethyl-N-[1-(oxan-4-yl)azetidin-3-yl]-1,2-oxazole-4-sulfonamide CAS No. 2415630-17-8](/img/structure/B2553058.png)
3,5-Dimethyl-N-[1-(oxan-4-yl)azetidin-3-yl]-1,2-oxazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-N-[1-(oxan-4-yl)azetidin-3-yl]-1,2-oxazole-4-sulfonamide is a complex organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-N-[1-(oxan-4-yl)azetidin-3-yl]-1,2-oxazole-4-sulfonamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction between hydroxyimoyl halides and dipolarophiles under mild basic conditions (e.g., NaHCO3) at ambient temperature . The azetidine and oxane moieties are introduced through subsequent reactions involving appropriate reagents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of metal-free synthetic routes to minimize toxicity and environmental impact . The choice of solvents, catalysts, and reaction conditions is crucial to ensure high purity and yield in large-scale production .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-N-[1-(oxan-4-yl)azetidin-3-yl]-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives with modified functional groups .
Scientific Research Applications
3,5-Dimethyl-N-[1-(oxan-4-yl)azetidin-3-yl]-1,2-oxazole-4-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-N-[1-(oxan-4-yl)azetidin-3-yl]-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds with similar isoxazole rings but different substituents.
Oxazole Derivatives: Compounds with an oxazole ring instead of an isoxazole ring.
Azetidine Derivatives: Compounds containing the azetidine moiety with different functional groups.
Uniqueness
3,5-Dimethyl-N-[1-(oxan-4-yl)azetidin-3-yl]-1,2-oxazole-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3,5-dimethyl-N-[1-(oxan-4-yl)azetidin-3-yl]-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4S/c1-9-13(10(2)20-14-9)21(17,18)15-11-7-16(8-11)12-3-5-19-6-4-12/h11-12,15H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETQYXHMURJINT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC2CN(C2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-bromo-4-methylphenyl)-2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide](/img/structure/B2552975.png)
![N-[4-(4-Methoxypiperidin-1-YL)phenyl]-2-methylbenzamide](/img/structure/B2552977.png)
![3-(4-ethoxyphenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2552979.png)

![N-(2-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2552982.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-2-(1H-indol-3-yl)acetamide](/img/structure/B2552984.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2552988.png)
![1-[(1-cyanocyclohexyl)carbamoyl]ethyl 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylate](/img/structure/B2552990.png)


![6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-tert-butylbenzoate](/img/structure/B2552994.png)
![N-({[2,3'-bipyridine]-3-yl}methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2552995.png)
![N-[1-(benzenesulfonyl)-2-oxo-2-(4-propanoylpiperazin-1-yl)ethyl]-4-methylbenzamide](/img/structure/B2552998.png)
